![molecular formula C17H13ClF2N2O B4840110 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 5-position of the indole ring through electrophilic substitution reactions using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Ethyl Group: The ethyl group can be attached to the indole ring via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2,5-difluorobenzoic acid with an appropriate amine, followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antiviral, or antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide involves its interaction with specific molecular targets in the cell. The compound may bind to proteins or enzymes, inhibiting their activity or altering their function. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide can be compared with other indole derivatives, such as:
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its biological activity and reactivity.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine, which may influence its chemical properties and interactions.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine, which may alter its hydrophobicity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O/c18-11-1-4-16-13(7-11)10(9-22-16)5-6-21-17(23)14-8-12(19)2-3-15(14)20/h1-4,7-9,22H,5-6H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGYGCFCUXLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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